1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as stearoyl and linoleoyl respectively . It is functionally related to a linoleic acid and an octadecanoic acid .
Synthesis Analysis
Heat-induced oxidative modification of phosphatidylethanolamine molecular species as potential functional food components was investigated. This compound (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .Molecular Structure Analysis
The molecular formula of this compound is C41H78NO8P. It has an average mass of 744.034 Da and a monoisotopic mass of 743.546509 Da .Chemical Reactions Analysis
Heat-induced oxidative modification of phosphatidylethanolamine molecular species was investigated. This compound (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .Physical and Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 759.2±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±5.5 mmHg at 25°C. It has an enthalpy of vaporization of 120.3±6.0 kJ/mol and a flash point of 413.0±35.7 °C. The index of refraction is 1.484, and it has a molar refractivity of 211.1±0.3 cm3 .Scientific Research Applications
Metabolic Studies in Hepatocytes
Research on 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) has been conducted to understand its metabolism in hepatocytes and its incorporation into liver lipids. A study by Åkesson, Arner, and Sundler (1976) explored how different monoacylphospholipids, including SLPE, are metabolized in isolated hepatocytes and in the intact rat liver. They found that the uptake and acylation of SLPE were higher than for other similar compounds, highlighting its unique metabolic pathway in the liver (Åkesson, Arner, & Sundler, 1976).
Oxidation and Stability Studies
A 2015 study by Zhou, Zhao, Bindler, and Marchioni investigated the thermal oxidation of SLPE. They found that SLPE undergoes specific chemical changes at elevated temperatures, forming hydroperoxides and other oxygenated products. This research is significant for understanding the stability and behavior of SLPE under different environmental conditions, particularly in the context of food chemistry (Zhou, Zhao, Bindler, & Marchioni, 2015).
Studies on Phase Transitions
Research into the thermotropic properties of SLPE, such as its phase transition temperature and behavior, has been conducted. Coolbear, Berde, and Keough (1983) studied the phase transitions of SLPE in aqueous dispersions. Their work provided insights into how SLPE transitions between different physical states, which is crucial for applications in biochemistry and membrane studies (Coolbear, Berde, & Keough, 1983).
Cognitive Function Research
A study by Yaguchi, Nagata, and Nishizaki (2009) explored the potential of SLPE-related compounds in enhancing cognitive functions. They found that certain phosphatidylcholine derivatives, similar in structure to SLPE, could potentially improve learning and memory deficits, indicating a possible application in neurobiology and pharmacology (Yaguchi, Nagata, & Nishizaki, 2009).
Membrane Dynamics and Drug Interactions
Matyszewska and Jocek (2020) investigated how SLPE interacts with anticancer drugs in model cell membranes. This research is vital for understanding how SLPE and its derivatives interact with pharmaceuticals, potentially influencing drug delivery and efficacy (Matyszewska & Jocek, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of PE(18:0/18:2(9Z,12Z)) is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 is a protein that plays a crucial role in various cellular processes, including cell proliferation and survival .
Mode of Action
PE(18:0/18:2(9Z,12Z)) interacts with LPAR6 through a strong binding . This interaction triggers a series of intracellular events, leading to the modulation of the PI3K-Akt signaling pathway .
Biochemical Pathways
The interaction of PE(18:0/18:2(9Z,12Z)) with LPAR6 affects the PI3K-Akt signaling pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
As a phosphatidylethanolamine, it is expected to be involved in various biological processes, including membrane fusion, cell cycle, autophagy, apoptosis, and cognitive function .
Result of Action
The activation of LPAR6 by PE(18:0/18:2(9Z,12Z)) leads to the modulation of the PI3K-Akt signaling pathway . This modulation can reduce the consumption of adipose tissue in patients with cancer cachexia , a syndrome characterized by a significant reduction in body fat leading to severe weight loss and muscle atrophy .
Biochemical Analysis
Biochemical Properties
PE(18:0/18:2(9Z,12Z)) plays a significant role in biochemical reactions. The stearic acid moiety is derived from animal fats, coco butter, and sesame oil, while the linoleic acid moiety is derived from seed oils . The fatty acid composition of this PE molecule can affect the fluidity and permeability of the liposomal membrane, influencing drug release kinetics and stability .
Cellular Effects
PE(18:0/18:2(9Z,12Z)) has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to be involved in the regulation of lipid metabolism in cancer cachexia patients, where it can regulate the expression of the lysophosphatidic acid receptor 6 (LPAR6) through the PI3K-Akt signaling pathway, thereby reducing fat tissue consumption in cachexia .
Molecular Mechanism
At the molecular level, PE(18:0/18:2(9Z,12Z)) exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking analysis has shown that PE(18:0/18:2(9Z,12Z)) strongly binds to LPAR6 . This interaction can regulate the PI3K-Akt signaling pathway, which plays a crucial role in cell survival, growth, and metabolism .
Temporal Effects in Laboratory Settings
The effects of PE(18:0/18:2(9Z,12Z)) can change over time in laboratory settings. For instance, during thermal oxidation, the level of the SLPE precursor rapidly decreases, and oxygenated products, such as hydroxyl, oxo, or epoxy groups, are formed .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine involves the condensation of stearic acid, linoleic acid, and ethanolamine to form the desired compound.", "Starting Materials": [ "Stearic acid", "Linoleic acid", "Ethanolamine" ], "Reaction": [ "1. Stearic acid and linoleic acid are mixed together in a 1:2 molar ratio and heated to 60-70°C.", "2. Ethanolamine is added dropwise to the mixture while stirring continuously.", "3. The reaction mixture is heated to 120-130°C for 2-3 hours.", "4. The reaction mixture is cooled to room temperature and the product is extracted using chloroform/methanol (2:1 v/v).", "5. The organic layer is separated and dried over anhydrous sodium sulfate.", "6. The solvent is evaporated under reduced pressure to obtain the desired product." ] } | |
CAS No. |
7266-53-7 |
Molecular Formula |
C41H78NO8P |
Molecular Weight |
744.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,39H,3-11,13,15-17,19,21-38,42H2,1-2H3,(H,45,46)/b14-12-,20-18-/t39-/m1/s1 |
InChI Key |
YDTWOEYVDRKKCR-KNERPIHHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to SLPE when exposed to heat?
A1: SLPE, being rich in unsaturated fatty acids, is susceptible to oxidation, particularly at elevated temperatures. Studies demonstrate that SLPE undergoes thermal oxidation, leading to the formation of hydroperoxides as primary oxidation products. [] The optimal temperature for hydroperoxide formation from SLPE was found to be 125 °C. [] These hydroperoxides can further decompose into various volatile and non-volatile compounds, impacting the quality and flavor of food products. []
Q2: What is the significance of identifying specific SLPE molecules in food products?
A2: In the context of food science, specifically the study of Eriocheir sinensis (Chinese mitten crab), researchers have identified SLPE as a key lipid molecule within the crab's hepatopancreas. [] This is significant because the hepatopancreas plays a crucial role in the crab's flavor profile. Understanding how specific SLPE molecules, such as PE (16:0/20:5) and PE (18:1/20:4), change during cooking can inform processing techniques to optimize the sensory qualities of crab products. []
Q3: Can SLPE levels in the body be linked to health conditions?
A3: Yes, research indicates a potential link between SLPE and metabolic health. A study on Chinese men and women found that elevated plasma levels of certain glycerophospholipids, including SLPE, were associated with a higher risk of developing metabolic syndrome. [] This association was even more pronounced in individuals with lower levels of omega-3 polyunsaturated fatty acids. [] Another study observed that specific SLPE molecules decreased in peritoneal dialysis patients after treatment with Roxadustat, a drug that can improve anemia. [] This suggests a potential role of SLPE in the body's response to this treatment and in the broader context of kidney disease.
Q4: Are there any potential applications of SLPE in understanding disease mechanisms?
A4: While research is ongoing, there are indications that SLPE might be useful in understanding certain disease processes. For instance, a study utilizing untargeted metabolomics identified a distinct phospholipid signature, including SLPE, in the plasma of patients with pulmonary arterial hypertension. [] This finding suggests that alterations in SLPE levels could potentially serve as biomarkers for this serious condition, although further investigation is required.
Q5: What analytical techniques are used to study SLPE?
A5: Several advanced analytical techniques are employed to study SLPE and its derivatives. Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is commonly used to identify and quantify SLPE and its oxidation products. [, ] For instance, headspace solid-phase microextraction followed by GC-MS analysis was used to specifically analyze volatile organic compounds formed from oxidized SLPE. [] Additionally, high-throughput targeted lipidomics platforms allow for the simultaneous measurement of numerous plasma phospholipids, including SLPE, enabling researchers to investigate their association with disease risks. []
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